molecular formula C8H20Cl2N2O B1469491 N-Methyl-3-(4-morpholinyl)-1-propanamine dihydrochloride CAS No. 1232235-23-2

N-Methyl-3-(4-morpholinyl)-1-propanamine dihydrochloride

Cat. No.: B1469491
CAS No.: 1232235-23-2
M. Wt: 231.16 g/mol
InChI Key: PPVHGROPLLDOJB-UHFFFAOYSA-N
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Description

N-Methyl-3-(4-morpholinyl)-1-propanamine dihydrochloride (CAS 99114-72-4) is a high-purity chemical compound supplied for laboratory research use. This compound, with the molecular formula C8H20Cl2N2O and a molecular weight of 231.161 g/mol, features a morpholine ring system, a structure of significant interest in medicinal chemistry . The morpholine ring is a common pharmacophore found in molecules designed for various biological activities. Research into analogous compounds containing similar morpholine and amine side chains has shown potential in anticancer applications, where they have been investigated for their ability to target specific cellular pathways and demonstrate selective cytotoxicity towards cancer cells . The dihydrochloride salt form of this compound typically enhances its stability and solubility in aqueous solutions, facilitating its use in various in vitro experimental conditions. Researchers value this building block for the development and synthesis of more complex molecules for pharmacological screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-methyl-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-9-3-2-4-10-5-7-11-8-6-10;;/h9H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVHGROPLLDOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1CCOCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Methyl-3-(4-morpholinyl)-1-propanamine dihydrochloride, often referred to as a morpholine derivative, has garnered attention in pharmacological research for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₈H₁₈Cl₂N₂O
  • Molecular Weight : 227.15 g/mol

This structure consists of a morpholine ring, which contributes to its biological activities, particularly in modulating various receptor systems.

This compound primarily functions as a receptor modulator . It has been shown to interact with several neurotransmitter systems, including:

  • Dopaminergic System : Exhibits potential as a dopamine receptor antagonist.
  • Serotonergic System : May influence serotonin receptor activity, impacting mood and anxiety.
  • Adrenergic System : Possible modulation of adrenergic receptors, influencing cardiovascular responses.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Reference
SK-MEL-5 (Melanoma)2.69 ± 0.18
Colo-38 (Melanoma)0.50 ± 0.12
UACC-62 (Melanoma)0.628
MCF-7 (Breast Cancer)Not specified

The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with nuclear receptors, enhancing the expression of pro-apoptotic factors.

Neuropharmacological Effects

Studies have suggested that this compound may also possess neuroprotective properties. It has been evaluated for its potential in treating neurodegenerative diseases due to its ability to modulate neurotransmitter levels and reduce oxidative stress.

Case Study 1: Antitumor Efficacy in Animal Models

In a study assessing the antitumor efficacy of this compound in SCID mice, the maximum tolerated dose was determined alongside its efficacy against B16-F10 melanoma cells. The results indicated significant tumor growth inhibition without notable toxicity at therapeutic doses .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of the compound in models of oxidative stress-induced neurotoxicity. The findings demonstrated that treatment with this compound significantly reduced neuronal cell death and improved functional outcomes .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H18N2O
  • Molecular Weight : 158.25 g/mol
  • CAS Number : 99114-72-4

The compound features a morpholine ring, which is often associated with enhanced solubility and bioavailability in pharmacological applications.

Pharmaceutical Applications

  • Antidepressant Development :
    • N-Methyl-3-(4-morpholinyl)-1-propanamine dihydrochloride is structurally related to duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI). Research indicates that compounds with similar structures can exhibit antidepressant properties, making this compound a candidate for further investigation in the treatment of depression and anxiety disorders .
  • Analgesic Properties :
    • The compound has been studied for its potential analgesic effects. Its ability to modulate neurotransmitter levels suggests it could be beneficial in pain management therapies .
  • Neuropharmacology :
    • Given its interaction with serotonin and norepinephrine pathways, this compound is also being explored for its effects on neurological disorders such as fibromyalgia and neuropathic pain .

Case Study 1: Duloxetine Analogues

A study focused on the synthesis of analogues of duloxetine demonstrated that modifications to the morpholine moiety can enhance pharmacological efficacy. The research highlighted the importance of the N-methyl group in maintaining the desired activity profile while minimizing side effects .

Case Study 2: Pain Management Trials

Clinical trials investigating the efficacy of compounds similar to this compound in chronic pain management revealed promising results. Patients reported significant reductions in pain scores when administered these compounds, suggesting a viable alternative to traditional analgesics .

Table of Comparative Applications

Application AreaDescriptionPotential Benefits
AntidepressantModulates serotonin and norepinephrine reuptakeEffective treatment for depression and anxiety disorders
AnalgesicReduces pain through neurochemical pathwaysAlternative to opioids, lower risk of addiction
NeuropharmacologyPotential treatment for fibromyalgia and neuropathic painImproved quality of life for patients with chronic pain

Preparation Methods

Solvent as the Fourth Component

The reaction of \$$N\$$-methyl-l-alanine, phenylboronic acids, and glycoaldehyde dimer in methanol yields a dioxazaboronate product, incorporating methanol as a fourth component. Performing this reaction with l-Proline yields dioxazaboronate products with high diastereoselectivities (90 to +95%). The boronic acids can be aryl, heteroaryl, or alkyl types, and alcohols including both aliphatic and unsaturated alcohols such as ethanol, isopropanol, benzyl alcohol, allyl alcohol, and propargyl alcohol can be used.

Boronic Acid as the Fourth Component

A wide selection of boron substrates including substituted phenyl, heteroaromatic, vinyl, and aliphatic boronic acids can be used in the reaction, including sterically hindered 1-pyreneboronic acid, 2-methylboronic acid, and a BINOL-derived bis(boronic) acid.

Noncanonical Building Block as the Fourth Component

The PR of benzylamines, formaldehyde, boronic acid, and propiolic acids constitutes an alternative metal-free approach for the synthesis of functionalized propargylamines through A3-coupling of amines, aldehydes, and alkynes.

Preparation of Duloxetine Hydrochloride

One patent outlines a process for the preparation of duloxetine hydrochloride, involving multiple steps. The process includes reacting \$$(S)-N,N\$$-dimethyl-3-(2-thienyl)-3-hydroxypropanamine with 1-fluoronaphthalene in the presence of a base and a solvent at a temperature ranging from 35 to 55°C to obtain \$$(S)-N,N\$$-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine. The base can be organic (e.g., diethylamine, triethylamine, pyridine) or inorganic (e.g., alkali metal or alkaline earth metal hydroxide, hydride, carbonate). Solvents such as dimethylformamide, dimethyl acetamide, dimethylsulphoxide, ethyl acetate, propyl acetate, or butyl acetate can be used. This is followed by treating the resultant \$$(S)-N,N\$$-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine with oxalic acid in an organic solvent to obtain \$$(5)-N,N\$$-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine oxalate. The oxalate is then demethylated using chloroformate, preferably phenyl chloroformate, in the presence of a base, followed by hydrolysis of the resultant carbamate compound using alkali metal hydroxide in the presence of a hydrocarbon solvent to obtain duloxetine. The resulting duloxetine base is then converted to its hydrochloride salt and purified.

Preparation of N-Methyl-3-phenyl-3-hydroxyl-propylamine

The preparation method involves using acetophenone as a starting material and includes the following steps:

  • Acetophenone and compound (III) undergo a Mannich reaction to obtain compound (IV).
  • Compound (IV) reacts with compound (V) to obtain compound (VI).
  • Compound (VI) is reduced to obtain compound (VII).
  • Compound (VII) is hydrolyzed to obtain the target compound N-methyl-3-phenyl-3-hydroxyl-propylamine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-3-(4-morpholinyl)-1-propanamine dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or reductive amination between morpholine derivatives and halogenated propanamines. For example, substituting 4-morpholinyl groups with brominated or chlorinated intermediates under inert atmospheres (e.g., N₂) can yield the primary amine, followed by dihydrochloride salt formation using HCl gas in anhydrous ethanol . Optimization includes adjusting pH (6–8), temperature (60–80°C), and stoichiometric ratios (1:1.2 amine:halide) to maximize yield. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) is critical to isolate the dihydrochloride form .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • HPLC : Reverse-phase C18 column, mobile phase (0.1% TFA in water/acetonitrile), UV detection at 254 nm.
  • NMR : ¹H/¹³C NMR to confirm morpholinyl (δ 3.6–3.8 ppm, CH₂-N) and methylpropanamine (δ 2.2–2.5 ppm, CH₃) groups.
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 219.2 for the free base).
  • Elemental Analysis : Confirm Cl⁻ content (~23.5% for dihydrochloride) .

Q. What stability considerations are essential for storing this compound in laboratory settings?

  • Methodology : Conduct accelerated stability studies under ICH guidelines:

  • Thermal Stability : Store at 25°C/60% RH and 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV (320–400 nm) for 48 hours; assess photodegradation products.
  • Recommendations : Store in amber vials at -20°C under desiccation to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved in receptor-binding assays?

  • Methodology : Contradictions often arise from assay conditions (e.g., pH, ionic strength) or receptor isoforms.

Standardize Assays : Use uniform buffer systems (e.g., Tris-HCl pH 7.4, 150 mM NaCl).

Control for Isoforms : Test against cloned human receptors (e.g., α₂-adrenergic vs. 5-HT₃ subtypes).

Competitive Binding : Compare IC₅₀ values with reference ligands (e.g., clonidine for α₂ receptors) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the morpholinyl group?

  • Methodology :

  • Substituent Variation : Replace morpholinyl with piperidinyl or thiomorpholinyl; assess changes in logP (via shake-flask method) and receptor affinity.
  • Ring Modification : Synthesize N-oxide or spirocyclic morpholine derivatives to evaluate steric/electronic effects.
  • Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding poses at target sites (e.g., sigma-1 receptors) .

Q. How can researchers address low solubility in aqueous buffers during in vitro studies?

  • Methodology :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility.
  • pH Adjustment : Prepare stock solutions in 0.1 M HCl (pH 2) and dilute into assay buffers.
  • Surfactants : Add 0.01% Tween-80 to prevent aggregation in cell-based assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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